molecular formula C15H12F3NO3 B1394819 Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate CAS No. 927802-64-0

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

Cat. No.: B1394819
CAS No.: 927802-64-0
M. Wt: 311.25 g/mol
InChI Key: BMMQGMNOLJNMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is a compound known for its unique chemical structure and properties. It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate typically involves several steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)phenol and 5-amino-2-hydroxybenzoic acid.

    Esterification: The hydroxyl group of 5-amino-2-hydroxybenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 5-amino-2-hydroxybenzoate.

    Nucleophilic Substitution: The phenolic hydroxyl group of 3-(trifluoromethyl)phenol undergoes a nucleophilic substitution reaction with methyl 5-amino-2-hydroxybenzoate in the presence of a base such as sodium hydride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-trifluoromethylaniline: Known for its use in pharmaceuticals and agrochemicals.

    Berotralstat: Contains a trifluoromethyl group and is used in the treatment of hereditary angioedema.

Uniqueness

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)12-8-10(19)5-6-13(12)22-11-4-2-3-9(7-11)15(16,17)18/h2-8H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQGMNOLJNMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.